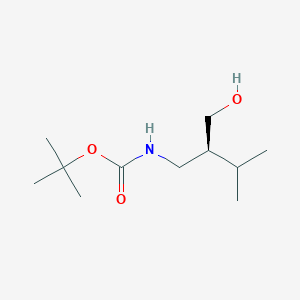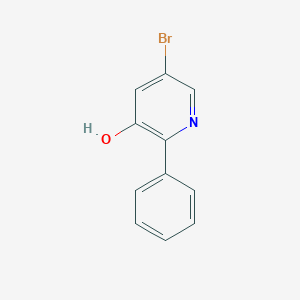
5-Bromo-2-phenylpyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-phenylpyridin-3-ol is a chemical compound with the molecular formula C11H8BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a phenyl group attached to the pyridine ring makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenylpyridin-3-ol typically involves the bromination of 2-phenylpyridin-3-ol. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions and improves yield and purity. The process involves the same bromination reaction but is scaled up to handle larger quantities of starting materials and reagents.
化学反応の分析
Types of Reactions
5-Bromo-2-phenylpyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions are used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include ketones or aldehydes depending on the specific conditions.
Reduction: Products include de-brominated compounds or fully reduced hydrocarbons.
科学的研究の応用
5-Bromo-2-phenylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Bromo-2-phenylpyridin-3-ol involves its interaction with specific molecular targets. The bromine atom and the phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar Compounds
5-Bromopyridin-3-ol: Similar structure but lacks the phenyl group.
2-Phenylpyridin-3-ol: Similar structure but lacks the bromine atom.
5-Iodopyridin-3-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
5-Bromo-2-phenylpyridin-3-ol is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H8BrNO |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
5-bromo-2-phenylpyridin-3-ol |
InChI |
InChI=1S/C11H8BrNO/c12-9-6-10(14)11(13-7-9)8-4-2-1-3-5-8/h1-7,14H |
InChIキー |
YVIOOEXAHKGKHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


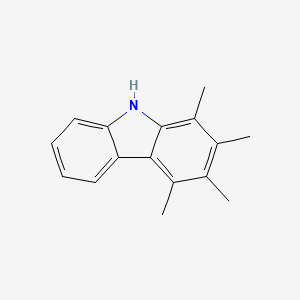
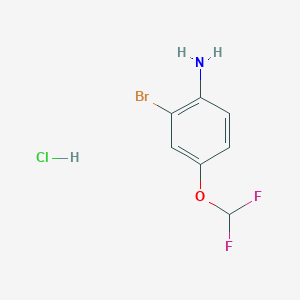
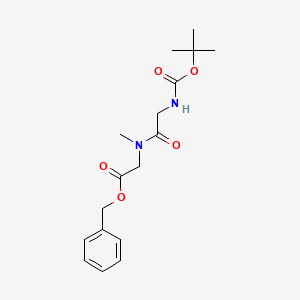
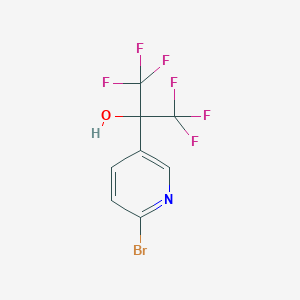
![1,5-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B12966076.png)

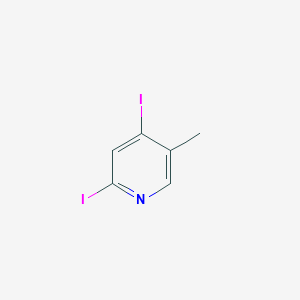
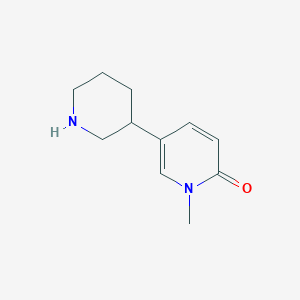
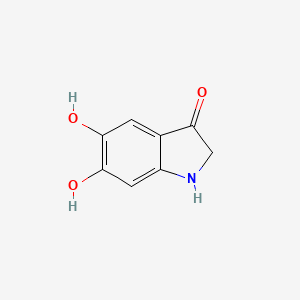
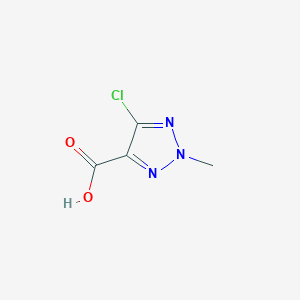
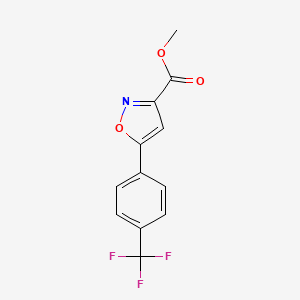
![2-Amino-7-(methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12966111.png)

